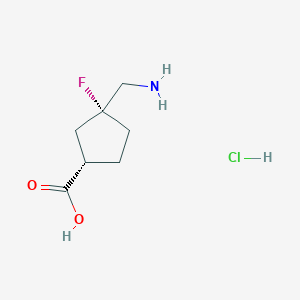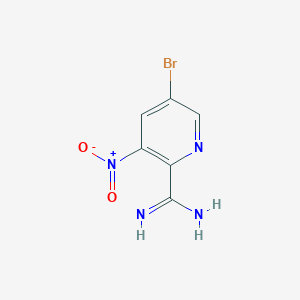
2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a benzylthio group, a 3-chlorophenyl group, and a p-tolyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (such as benzaldehyde), and ammonia or an amine.
Introduction of Substituents: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol (such as benzyl mercaptan) reacts with a suitable leaving group on the imidazole ring.
Chlorination and Tolylation: The 3-chlorophenyl and p-tolyl groups can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene and toluene derivatives, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It may also serve as a ligand in the study of receptor binding and signal transduction pathways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These may include antimicrobial, antifungal, or anticancer properties, depending on the specific modifications made to the imidazole ring and its substituents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the aromatic rings can participate in π-π interactions or hydrophobic interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzylthio)-1-phenyl-1H-imidazole: Lacks the chlorophenyl and tolyl groups, which may result in different reactivity and biological activity.
1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of a benzylthio group, potentially altering its chemical properties.
2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole: Positional isomer with the chlorine atom in a different position, which can affect its reactivity and interactions.
Uniqueness
The unique combination of the benzylthio, 3-chlorophenyl, and p-tolyl groups in 2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole provides distinct chemical properties that can be exploited in various applications. Its structure allows for specific interactions with biological targets and offers versatility in synthetic chemistry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-(3-chlorophenyl)-5-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2S/c1-17-10-12-19(13-11-17)22-15-25-23(27-16-18-6-3-2-4-7-18)26(22)21-9-5-8-20(24)14-21/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCQXYCHRJNBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluorophenyl)-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2782881.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2782882.png)
![methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B2782883.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)
![N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2782886.png)
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2782887.png)

![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole](/img/structure/B2782895.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2782897.png)
